U-62066 - 87151-85-7

U-62066

Catalog Number: EVT-368964
CAS Number: 87151-85-7
Molecular Formula: C22H30Cl2N2O2
Molecular Weight: 425.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

U-62066, also known as U-62066, is a synthetic arylcyclohexylamine classified as a selective kappa-opioid receptor agonist. [] This selectivity means it primarily activates the kappa-opioid receptor subtype within the opioid receptor family. [] U-62066 is frequently employed in scientific research as a pharmacological tool to investigate the roles and functions of kappa-opioid receptors in various physiological and behavioral processes. [, , , , , ] This includes areas such as pain perception, feeding behavior, motor coordination, and adrenal gland function. [, , , , ]

Synthesis Analysis

While the provided papers do not detail a specific synthesis procedure for U-62066, a closely related compound, PD117302, acts as a structural basis for highly selective kappa-opioid analgesics. [] This synthesis involves regio- and stereoselective substitutions in the cyclohexyl ring, particularly at the C-4 and C-5 positions. [] Modifications include incorporating methyl ether and spiro tetrahydrofuran groups, with optimal mu/kappa-receptor selectivity achieved when the oxygen atom of these groups is linked to the equatorial C-4 position. [] This suggests that U-62066's synthesis likely involves similar strategies, manipulating substituents on the arylcyclohexylamine scaffold to achieve desired pharmacological properties.

Mechanism of Action

U-62066 exerts its effects by acting as a selective agonist of kappa-opioid receptors. [] Upon binding to these receptors, it mimics the actions of endogenous kappa-opioid peptides like dynorphin, initiating a cascade of intracellular signaling events. [, ] This typically involves the inhibition of adenylate cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels, and modulating ion channel activity. [, ] These downstream effects contribute to the diverse physiological responses observed following U-62066 administration, such as antinociception, feeding behavior modulation, and motor incoordination. [, , , ]

Pain Research:

U-62066 serves as a valuable tool in investigating the role of kappa-opioid receptors in pain pathways. Research indicates that while it exhibits analgesic effects in some models, it differs from classic narcotic analgesics in its spinal cord actions. [] Notably, it increases the thresholds for nociceptive neuron responses to noxious stimuli in the spinal cord without altering maximal responses, suggesting a distinct mechanism from traditional opioids. [] Furthermore, U-62066 plays a role in understanding placenta ingestion's impact on pain perception. [, ] Studies demonstrate that ingesting placenta enhances delta- and kappa-opioid antinociception while suppressing mu-opioid antinociception. [, ] This suggests that U-62066 may contribute to the naturally occurring pain relief associated with placentophagia.

Feeding Behavior Studies:

U-62066's effects on feeding behavior are explored in various animal models. Research in chicks shows that it stimulates food intake in a dose-dependent manner, similar to delta-opioid receptor agonists. [] These findings suggest that kappa-opioid receptors, targeted by U-62066, play a crucial role in regulating feeding behavior alongside other opioid receptor subtypes.

Motor Coordination Research:

Studies utilizing U-62066 have provided insights into the involvement of cerebellar kappa-opioid receptors in motor coordination. Research shows that its administration into the cerebellum accentuates ethanol-induced motor incoordination in mice. [] This effect is reversed by kappa-opioid receptor antagonists, highlighting the specific involvement of this receptor subtype in modulating motor control.

Adrenal Medulla Function:

U-62066 is employed to investigate the role of kappa-opioid receptors in regulating the adrenal medulla's response to hypoxia. [] Research reveals that it suppresses the hypoxia-evoked catecholamine secretion from the adrenal gland by acting on calcium and potassium channels in chromaffin cells. [] These findings suggest a potential role for kappa-opioid receptors in modulating the adrenal response to low oxygen conditions.

U-50488H

Compound Description: U-50488H is a selective kappa opioid receptor agonist. [, , , , ] It has been shown to have analgesic effects in animal models, particularly in assays related to spinal mechanisms of pain processing. [] Additionally, U-50488H has been implicated in feeding behavior in chicks, where it stimulates food intake, suggesting a role for kappa opioid receptors in avian appetite regulation. []

Relevance to U-62066: U-50488H is structurally similar to U-62066 (Spiradoline) and both compounds are selective kappa opioid receptor agonists. [, , , ] They are often studied alongside each other to investigate the effects of kappa opioid receptor activation. Notably, both compounds show greater potency after intrasinal (i.s.) administration compared to intracerebral (i.c.) administration, suggesting a spinal site of action for their analgesic effects. []

DAMGO ([D-Ala2,N-MePhe4,Gly5-ol]enkephalin)

Compound Description: DAMGO is a highly selective mu opioid receptor agonist. [, ] It is a potent analgesic, but its use is associated with typical mu opioid side effects, such as respiratory depression and constipation.

Relevance to U-62066: DAMGO serves as a pharmacological tool to contrast and compare the effects of mu opioid receptor activation with those of kappa opioid receptor activation induced by U-62066. For instance, while U-62066 enhances delta- and kappa-opioid antinociception, DAMGO's antinociceptive effects are attenuated under the same conditions. [, ] This highlights the distinct roles of mu and kappa opioid receptors in pain modulation.

DPDPE ([D-Pen2, D-Pen5]enkephalin)

Compound Description: DPDPE is a selective delta opioid receptor agonist. [, ] Like other delta opioid agonists, DPDPE exhibits analgesic properties in various animal models of pain.

Relevance to U-62066: DPDPE is used in research to investigate the interplay between delta and kappa opioid receptors, especially in the context of pain modulation. Studies have shown that both DPDPE and U-62066 (Spiradoline) demonstrate enhanced antinociception after the ingestion of placenta by rats, suggesting a potential interaction with placental factors that modulate opioid receptor sensitivity. [, ]

DADLE ([D-Ala2, D-Leu5]-enkephalin)

Compound Description: DADLE is an opioid peptide agonist that binds to both delta and mu opioid receptors, with a preference for delta receptors. [] It is known to produce analgesic effects in animal models. [] In chicks, DADLE stimulates food intake, suggesting its involvement in regulating feeding behavior, similar to the effects observed with U-62066. []

Relevance to U-62066: While DADLE exhibits affinity for both delta and mu opioid receptors, U-62066 is a selective kappa opioid receptor agonist. [] Despite their different receptor binding profiles, both compounds have been observed to influence feeding behavior in chicks, suggesting that multiple opioid receptor subtypes might be involved in this complex physiological process. []

β-Funaltrexamine (β-FNA)

Compound Description: β-FNA is a highly selective mu opioid receptor antagonist. [] It irreversibly binds to mu opioid receptors, effectively blocking their activation.

Relevance to U-62066: β-FNA is a valuable tool for dissecting the specific contributions of mu opioid receptors in studies investigating the effects of other opioid receptor ligands, such as U-62066. [] For example, if the effects of a drug are blocked by β-FNA, it suggests the involvement of mu opioid receptors in mediating those effects.

Naltrindole

Compound Description: Naltrindole is a highly selective delta opioid receptor antagonist. [] It effectively blocks the actions of delta opioid receptor agonists and is a valuable tool in pharmacological studies.

Relevance to U-62066: Similar to β-FNA, Naltrindole is used in research to differentiate the roles of delta opioid receptors from those of other opioid receptor subtypes, including kappa receptors targeted by U-62066. [] By using selective antagonists like Naltrindole, researchers can determine the specific opioid receptor subtypes responsible for observed effects.

Nor-binaltorphimine (Nor-BNI)

Compound Description: Nor-binaltorphimine is a selective kappa opioid receptor antagonist. [, , ] It is a valuable pharmacological tool for investigating the involvement of kappa opioid receptors in various physiological processes and behaviors.

Relevance to U-62066: Nor-binaltorphimine is frequently employed in research to block or reverse the effects of kappa opioid receptor agonists, such as U-62066 (Spiradoline). [, , ] By administering Nor-binaltorphimine, researchers can determine if the observed effects of U-62066 are indeed mediated through kappa opioid receptors.

Bremazocine

Compound Description: Bremazocine is an opioid analgesic drug that acts as a partial agonist of mu opioid receptors and a full agonist of kappa opioid receptors. [, ] It possesses potent analgesic properties but has a different side-effect profile compared to traditional mu opioid agonists.

N6-Cyclohexyladenosine (CHA)

Compound Description: N6-Cyclohexyladenosine is a selective adenosine A1 receptor agonist. [] Adenosine A1 receptors are involved in various physiological processes, including the modulation of neurotransmitter release and the regulation of sleep and wakefulness.

Relevance to U-62066: CHA is used in research to investigate the interaction between adenosine A1 receptors and kappa opioid receptors, particularly in the context of ethanol's effects on motor coordination. [] Studies have shown that both CHA and U-62066 can enhance ethanol-induced motor incoordination, suggesting a potential synergistic effect between these two receptor systems.

(-)-(5β,7β,8α)-N-Methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzo[b]furan-4-acetamide monohydrochloride (Compound 21)

Compound Description: (-)-(5β,7β,8α)-N-Methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzo[b]furan-4-acetamide monohydrochloride (Compound 21) is a potent and selective kappa opioid receptor agonist. [] It exhibits high affinity for kappa opioid receptors and has shown promising analgesic activity in preclinical studies.

Properties

CAS Number

87151-85-7

Product Name

Spiradoline mesylate salt

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-[(5S,7R,8R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;methanesulfonic acid

Molecular Formula

C22H30Cl2N2O2

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C22H30Cl2N2O2.CH4O3S/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26;1-5(2,3)4/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3;1H3,(H,2,3,4)/t19-,20-,22-;/m1./s1

InChI Key

NYKCGQQJNVPOLU-ONTIZHBOSA-N

SMILES

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O

Synonyms

spiradoline
U 62066
U-62,066E
U62,066E

Canonical SMILES

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl

Isomeric SMILES

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.